N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2OS/c1-4-5-8-23-13-15-25(16-14-23)30-29(32)20-33-28-19-31(27-10-7-6-9-26(27)28)18-24-17-21(2)11-12-22(24)3/h6-7,9-17,19H,4-5,8,18,20H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSBJIGHKKUAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a haloacetamide.
Substitution on the Phenyl Ring: The butyl group can be introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with the phenyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as Lewis acids or transition metals to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids, transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of related acetamide derivatives:
Indole-Sulfanylacetamide Derivatives
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) : Structural Differences: Replaces the (2,5-dimethylphenyl)methyl group with a 1,3,4-oxadiazole ring linked to the indole’s C3 position. Biological Data: Exhibited moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.3 μM), attributed to the sulfanyl group’s nucleophilic reactivity and indole’s π-π stacking interactions .
Chloroacetamide Herbicides
lists pesticidal chloroacetamides (e.g., alachlor, pretilachlor), which share the acetamide backbone but lack indole or sulfanyl groups:
- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) :
- Structural Contrast : Chlorine atom at C2 and methoxymethyl group enhance herbicidal activity by disrupting lipid biosynthesis.
- Functional Divergence : The target compound’s indole-sulfanyl motif likely confers neuropharmacological rather than pesticidal effects.
Sulfonyl/Sulfonamide Acetamides
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Key Differences: Substitutes sulfanyl with a sulfonyl group (C-SO₂-C) and introduces a nitro substituent. Crystallographic Insights: The sulfonyl group participates in intermolecular hydrogen bonding (C9—H9B⋯O3), stabilizing the crystal lattice .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s 4-butylphenyl group may improve blood-brain barrier penetration compared to 8g’s 4-methylphenyl, but this requires validation.
- Synthetic Challenges : Steric hindrance from the (2,5-dimethylphenyl)methyl group could complicate regioselective indole substitutions, necessitating advanced catalytic strategies .
- Unanswered Questions: No direct data on the target compound’s solubility, metabolic stability, or toxicity are available in the provided evidence.
Biological Activity
N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C22H28N2OS
- Molecular Weight : 368.54 g/mol
The compound features a butylphenyl group attached to an indole moiety via a sulfanyl acetamide linkage, which is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:
- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it affects cell cycle progression, particularly in the G2/M phase, which is critical for cancer treatment strategies .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound induces cytotoxicity in tumor cells through mechanisms such as apoptosis and disruption of microtubule integrity .
- Anti-inflammatory Properties : Preliminary investigations suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 12.5 | G2/M phase arrest |
| M21 (Melanoma) | 15.0 | Microtubule disruption |
| MCF7 (Breast) | 10.0 | Apoptosis induction |
IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies
-
Case Study on Breast Cancer :
A study evaluated the efficacy of this compound in MCF7 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis compared to control groups. -
Chick Chorioallantoic Membrane (CAM) Assay :
The compound was tested in CAM assays to evaluate its antiangiogenic properties. Results indicated that it effectively reduced vascularization and tumor growth similar to known angiogenesis inhibitors .
Additional Research Findings
Further investigations are ongoing to elucidate the full spectrum of biological activities associated with this compound:
- In Vivo Studies : Animal models are being used to assess the therapeutic potential and safety profile of this compound.
- Structure–Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the chemical structure for enhanced potency and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
